N,N'-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound with the molecular formula C20H12F4N2O2 It is known for its unique chemical structure, which includes two 3,4-difluorophenyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 3,4-difluoroaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N1,N3-BIS(3,4-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- N1,N3-BIS(3,4-DIMETHOXYPHENYL)BENZENE-1,3-DICARBOXAMIDE
- N1,N3-BIS(3,4-DIMETHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE
Uniqueness
N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H12F4N2O2 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
1-N,3-N-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12F4N2O2/c21-15-6-4-13(9-17(15)23)25-19(27)11-2-1-3-12(8-11)20(28)26-14-5-7-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
XKQZMWCZNIPDGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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